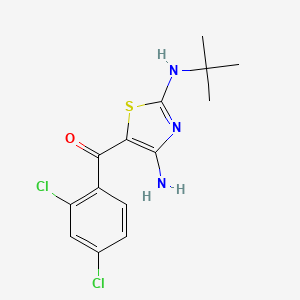

N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine

Description

N2-tert-Butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339106-66-0) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a tert-butyl group at the N2 position and a 2,4-dichlorobenzoyl moiety at the C5 position. Its molecular formula is C₁₄H₁₅Cl₂N₃OS, with a molecular weight of 344.25 g/mol . The compound is primarily used in research settings, particularly in medicinal chemistry, due to its structural similarity to bioactive thiazole derivatives.

Properties

IUPAC Name |

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3OS/c1-14(2,3)19-13-18-12(17)11(21-13)10(20)8-5-4-7(15)6-9(8)16/h4-6H,17H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDLDUKXZNPBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 4-amino-2-(tert-butylamino)-1,3-thiazole under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the dichlorophenyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

Similar compounds to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone include other thiazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Benzoyl Derivatives

a. N2-tert-Butyl-5-(4-fluorobenzoyl)-1,3-thiazole-2,4-diamine (CAS 339106-68-2)

- Molecular Formula : C₁₄H₁₆FN₃OS

- Molecular Weight : 293.36 g/mol

- Key Differences : Replaces the 2,4-dichloro substitution with a single 4-fluoro group.

- Impact : Reduced molecular weight and altered electronic properties due to fluorine’s electronegativity. The absence of a second halogen may decrease binding affinity to hydrophobic enzyme pockets compared to the dichloro analog .

b. N-(2,4-Dichlorobenzoyl)-N’-phenylthiourea

Thiazole Derivatives with Bulky Substituents

a. N-(4-tert-Butyl-5-benzyl-1,3-thiazol-2-yl)amide Derivatives

- Structure : Features a benzyl group at C5 and amide substituents at N2.

- Activity : Exhibits anticancer properties, with specific derivatives showing inhibition of tumor cell proliferation. The tert-butyl group enhances metabolic stability, while the benzyl moiety modulates receptor interactions .

b. 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione

Metal Complexes and Thiourea Derivatives

a. Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III)

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

*Variable depending on specific amide substituents.

Discussion of Key Findings

- Role of Halogen Substituents : The 2,4-dichlorobenzoyl group in the target compound and its analogs enhances bioactivity through hydrophobic interactions and electron-withdrawing effects, critical for binding to enzymes like ribonucleotide reductase .

- Impact of tert-Butyl Group : This substituent improves metabolic stability and steric hindrance, reducing off-target interactions compared to smaller alkyl groups .

- Thiazole vs. Thiadiazole Cores : While thiadiazole derivatives (e.g., 1,3,4-thiadiazoles in –8) exhibit insecticidal activity, thiazole derivatives are more commonly associated with anticancer and antiviral applications due to their nitrogen-rich aromatic system .

Biological Activity

N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine (CAS No. 339106-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxicity, and mechanisms of action.

Synthesis and Characterization

The synthesis of N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine typically involves a multi-step process that includes the formation of thiazole derivatives followed by acylation. The structure has been characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the molecular integrity and purity of the compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine against various cancer cell lines. Notably:

- MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity against this cell line.

- T47D (breast cancer) : Similar results were observed, suggesting that the compound may inhibit cell proliferation effectively.

The cytotoxicity profile suggests that N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine could be a promising candidate for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce apoptosis in cancer cells by interfering with cell cycle checkpoints.

- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent cell death.

- Targeting Specific Pathways : Preliminary studies suggest potential interactions with signaling pathways involved in cell survival and proliferation.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

A study conducted by Kesuma et al. synthesized related thiourea analogs and assessed their anticancer properties. They found that compounds similar to N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine exhibited micromolar inhibitory activity against various cancer types including colorectal and lung cancers. These findings support the notion that thiazole derivatives can serve as effective anticancer agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies have suggested that N2-tert-butyl-5-(2,4-dichlorobenzoyl)-1,3-thiazole-2,4-diamine may interact with key enzymes involved in cancer progression. For instance, binding affinity studies indicate potential interactions with dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.